molecular formula C10H9NO3S B2871723 2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid CAS No. 1176714-13-8

2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid

Cat. No.: B2871723
CAS No.: 1176714-13-8
M. Wt: 223.25
InChI Key: MUGSBHKYFBSCNK-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and antibacterial drug discovery. As a benzothiazole derivative, it belongs to a privileged scaffold known for its diverse pharmacological activities. This compound is designed for research applications and is not for diagnostic or therapeutic use. The core benzothiazole structure is a key pharmacophore in developing novel antibacterial agents. Research on closely related 6-carboxybenzothiazole compounds has demonstrated their potential as potent, dual-targeting inhibitors of bacterial DNA gyrase and topoisomerase IV—two essential enzymes for bacterial DNA replication . These inhibitors are being explored as new therapeutic options against resistant Gram-positive and Gram-negative ESKAPE pathogens . The carboxylic acid moiety at the 6-position is a critical functional group that can form a salt bridge within the enzyme's active site, contributing to high binding affinity . Furthermore, this group provides a versatile handle for synthetic modification, allowing researchers to create amide conjugates, for instance, with siderophore mimics to potentially enhance drug uptake in bacteria . Beyond antimicrobials, the benzothiazole nucleus is widely investigated in neuroscience research. Benzothiazole-based compounds are recognized as multitarget-directed ligands for complex neurodegenerative diseases . They are being studied as histamine H3 receptor ligands with additional potential to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), making them promising scaffolds for developing new agents against conditions like Alzheimer's disease . This compound is provided for research purposes only in laboratory settings.

Properties

IUPAC Name

2-(methoxymethyl)-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-14-5-9-11-7-3-2-6(10(12)13)4-8(7)15-9/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGSBHKYFBSCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(S1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with methoxymethyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxymethyl (electron-donating) may improve solubility compared to trifluoromethyl (electron-withdrawing) but reduce metabolic stability .

Example :

  • 2-Acetamidobenzo[d]thiazole-6-carboxylic acid (): Step 1: Cyclization of methyl 4-aminobenzoate with KSCN/Br2 (68% yield). Step 2: Acetylation with Ac2O (78% yield). Step 3: Ester hydrolysis with NaOH/HCl (98% yield).

Physicochemical Properties

Data from analogs highlight trends in solubility, melting points, and stability:

Compound Melting Point Molecular Weight Solubility Rf Value Reference
2-(4-Boc-piperazin-1-yl) analog 258 mg 391.45 g/mol DMSO-soluble 0.16
4-Methoxy-2-methyl analog Not reported 237.27 g/mol Low in water
2-Acetamido analog Not reported 236.25 g/mol Moderate in DMF
Ethyl 2-amino analog Not reported 222.26 g/mol Ethanol-soluble

Insights :

  • Carboxylic Acid Group : Enhances water solubility but may limit membrane permeability.
  • Methoxy vs.

Anticancer Activity

  • 2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide: Inhibits BRAFV600E kinase (IC50 = 7.9 μM) .
  • PP1–PP8 Derivatives (2-(3-(4-oxo-2-substituted phenylthiazolidin-3-yl)phenyl analogs): Show cytotoxicity against HeLa cells via MTT assays .

Antimicrobial Activity

  • Heteroaryl Derivatives (e.g., compound 8): Exhibit broad-spectrum activity against pathogens, with MIC values <10 μg/mL .

SAR Trends :

  • Position 2 : Acetamido and piperazinyl groups enhance kinase inhibition .
  • Position 6 : Carboxylic acid is critical for hydrogen bonding with target proteins .

Computational and Experimental Validation

  • LC–MS and NMR : Used extensively to confirm structures (e.g., compound 3 in ) .
  • In Silico Studies : Predict logP and bioavailability; methoxymethyl groups may reduce logP compared to methyl .

Biological Activity

2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a benzothiazole core with a methoxymethyl group and a carboxylic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Core Structure : Benzothiazole
  • Functional Groups : Methoxymethyl group at the 2-position and a carboxylic acid at the 6-position.

These functional groups are believed to influence the compound's solubility, stability, and interaction with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that benzothiazole derivatives, including this compound, exhibit significant antimicrobial activities. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. The mechanism of action often involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameMIC (µg/mL)Target Organisms
This compoundTBDGram-positive and Gram-negative bacteria
2-Aminobenzothiazole<0.03125Staphylococcus aureus
4-(benzo[d]thiazol-2-yl)-phenol<0.25Escherichia coli

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been explored extensively. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth. The specific pathways involved include modulation of cell cycle progression and induction of oxidative stress in cancer cells.

Case Study: Anticancer Effects
A study evaluating the effects of benzothiazole derivatives on breast cancer cell lines found that these compounds significantly reduced cell viability through apoptosis induction. The study highlighted the importance of structural modifications in enhancing anticancer activity.

The biological activity of this compound is thought to involve several biochemical pathways:

  • Enzyme Inhibition : Compounds may inhibit key enzymes such as topoisomerases, which are critical for DNA manipulation in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress can lead to cellular damage and apoptosis in cancer cells.
  • Cell Signaling Pathways : Interaction with various signaling pathways may modulate cellular responses to stress and growth signals.

Research Applications

The unique properties of this compound make it a valuable candidate for further research in drug development. Potential applications include:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anticancer Therapeutics : Exploration as a lead compound for new cancer treatments.
  • Biochemical Probes : Use in studies examining cellular mechanisms involving oxidative stress and apoptosis.

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